1-(bromomethyl)-1H-pyrazole hydrobromide

Organic Synthesis Reaction Kinetics Halogenated Heterocycles

1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) delivers superior reactivity for complex heterocyclic synthesis. The N1-bromomethyl group offers enhanced leaving-group ability and efficient Pd-catalyzed cross-coupling versus chloromethyl or alternative isomers. The hydrobromide salt ensures high solubility in polar solvents, simplifying reaction workflows. This building block enables efficient construction of pyrazole-based kinase inhibitor scaffolds, macrobicyclic cryptand ligands, and agrochemical leads. Available with documented purity for reproducible results. Choose based on proven reactivity—not generic alternatives.

Molecular Formula C4H6Br2N2
Molecular Weight 241.91 g/mol
CAS No. 1803611-92-8
Cat. No. B1381516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromomethyl)-1H-pyrazole hydrobromide
CAS1803611-92-8
Molecular FormulaC4H6Br2N2
Molecular Weight241.91 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CBr.Br
InChIInChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
InChIKeySHHQYFDMWWOMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1H-pyrazole Hydrobromide (CAS 1803611-92-8): A Validated Building Block for Pyrazole-Based Synthesis


1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) is a halogenated heterocyclic building block with the molecular formula C₄H₆Br₂N₂ and a molecular weight of 241.91 g/mol [1]. The compound exists as a hydrobromide salt, which enhances its solubility in polar solvents and facilitates its use as a reactive intermediate in organic synthesis . The bromomethyl group at the 1-position serves as an electrophilic center, enabling nucleophilic substitution and palladium-catalyzed cross-coupling reactions for the construction of more complex heterocyclic molecules .

Why 1-(Bromomethyl)-1H-pyrazole Hydrobromide (CAS 1803611-92-8) Cannot Be Simply Interchanged with Other Pyrazole Analogs


The substitution pattern and salt form of 1-(bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) create a unique reactivity profile that differentiates it from related compounds. The N1-substituted bromomethyl group offers distinct leaving-group ability and cross-coupling efficiency compared to chloromethyl or other bromomethyl isomers . Furthermore, the hydrobromide salt form provides enhanced solubility in polar media relative to the free base . Simple replacement with an unsubstituted pyrazole or a differently substituted isomer may lead to lower yields or require different reaction conditions, impacting synthetic efficiency [1].

Comparative Performance Data for 1-(Bromomethyl)-1H-pyrazole Hydrobromide (CAS 1803611-92-8)


Superior Leaving-Group Ability of Bromomethyl vs. Chloromethyl in Nucleophilic Substitution

The bromomethyl group in 1-(bromomethyl)-1H-pyrazole hydrobromide provides enhanced leaving-group ability compared to its chloro analog, leading to faster substitution kinetics . This is based on a class-level inference from studies on structurally similar bromomethyl pyrazoles, which demonstrate superior reactivity in nucleophilic substitution reactions relative to their chloromethyl counterparts [1].

Organic Synthesis Reaction Kinetics Halogenated Heterocycles

Enhanced Solubility of Hydrobromide Salt Form vs. Free Base in Polar Media

1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) exists as a hydrobromide salt, which typically exhibits greater solubility in polar solvents compared to the free base . While quantitative solubility data for this specific compound are not directly available in the open literature, class-level inference from structurally similar pyrazole hydrobromides indicates a general trend of enhanced aqueous and polar solvent solubility .

Pharmaceutical Chemistry Pre-formulation Salt Selection

Efficiency in Palladium-Catalyzed Cross-Coupling Reactions Compared to Iodo Analogs

A direct comparison of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions demonstrated that bromo derivatives (such as 1-(bromomethyl)-1H-pyrazole hydrobromide) are superior to iodo derivatives, exhibiting a reduced propensity for dehalogenation side reactions [1]. This suggests that the bromomethyl group offers a balance of reactivity and stability for efficient cross-coupling.

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Optimal Use Cases for 1-(Bromomethyl)-1H-pyrazole Hydrobromide (CAS 1803611-92-8) Based on Quantitative Differentiation


Synthesis of Kinase Inhibitor and Anticancer Agent Intermediates

The bromomethyl group enables efficient functionalization for the synthesis of diverse pyrazole-containing scaffolds, which are common in kinase inhibitor and anticancer drug discovery programs [1]. The enhanced leaving-group ability and cross-coupling efficiency [2] of the bromomethyl group support the construction of complex molecular architectures.

Preparation of Macrobicyclic Ligands and Cryptands

The reactivity of the bromomethyl group at the 1-position facilitates the synthesis of macrobicyclic ligands containing pyrazole subunits, such as N,N'-bipyrazolyl cryptands . The hydrobromide salt form may improve solubility in the reaction media .

Agrochemical Intermediate Synthesis

Pyrazole derivatives are important building blocks in agrochemical research [3]. The unique substitution pattern of 1-(bromomethyl)-1H-pyrazole hydrobromide allows for the introduction of diverse functional groups required for herbicide or fungicide development .

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